Methyl 4-anilino-5,5,5-trifluoropent-3-enoate
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Overview
Description
Methyl 4-anilino-5,5,5-trifluoropent-3-enoate is a fluorinated organic compound with the molecular formula C12H12F3NO2. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-anilino-5,5,5-trifluoropent-3-enoate typically involves the reaction of aniline with a fluorinated ester. One common method is the reaction of aniline with methyl 5,5,5-trifluoro-4-oxopentanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-anilino-5,5,5-trifluoropent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the aniline group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Methyl 4-anilino-5,5,5-trifluoropent-3-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-anilino-5,5,5-trifluoropent-3-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,5,5-trifluoro-4-(4-fluorophenylamino)pent-3-enoate
- Methyl 5,5,5-trifluoro-4-(phenylaMino)pent-3-enoate
Uniqueness
Methyl 4-anilino-5,5,5-trifluoropent-3-enoate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C12H12F3NO2 |
---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
methyl 4-anilino-5,5,5-trifluoropent-3-enoate |
InChI |
InChI=1S/C12H12F3NO2/c1-18-11(17)8-7-10(12(13,14)15)16-9-5-3-2-4-6-9/h2-7,16H,8H2,1H3 |
InChI Key |
IEXDVFBYNIDKNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC=C(C(F)(F)F)NC1=CC=CC=C1 |
Origin of Product |
United States |
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